Cas no 262-50-0 (Naphth[2,3-b]oxepin(8CI,9CI))

Naphth[2,3-b]oxepin(8CI,9CI) structure
Naphth[2,3-b]oxepin(8CI,9CI) structure
Product Name:Naphth[2,3-b]oxepin(8CI,9CI)
CAS-nummer:262-50-0
MF:C8H9NO2
MW:151.162562131882
CID:249459
PubChem ID:75799
Update Time:2025-04-19

Naphth[2,3-b]oxepin(8CI,9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Naphth[2,3-b]oxepin(8CI,9CI)
    • 1-(1,3-benzodioxol-5-yl)methanamine
    • piperonyl-amine
    • 1,3-Benzodioxol-5-ylmhylamine
    • FT-0634403
    • benzo[d][1,3]dioxol-5-ylmethaneamine
    • 2HC7X6T2RR
    • MFCD00005840
    • SB13499
    • 1,3-Benzodioxol-5-ylmethanamine
    • benzo[d][1,3]dioxol-5-ylmethanamine
    • 1 ,3-benzodioxol-5-ylmethylamine
    • 5-(Aminomethyl)-1,3-benzodioxole
    • (1,3-benzodioxol-5-ylmethyl)amine
    • Piperonylamine, 97%
    • SDCCGMLS-0065921.P001
    • AKOS000119060
    • 1,3-benzodioxol-5-ylmethylamine
    • 2h-1,3-benzodioxol-5-ylmethylamine
    • (2H-1,3-benzodioxol-5-yl)methanamine
    • 2620-50-0
    • P1057
    • SCHEMBL57649
    • 1,3-Benzodioxol-5-ylmethanamine #
    • SY035065
    • Piperonylamine
    • Z104472420
    • benzo[1,3]dioxol-5-ylmethyl amine
    • FS-1191
    • MR1
    • 3,4-methylenedioxybenzyl amine
    • BCP20906
    • SCHEMBL11082938
    • InChI=1/C8H9NO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5,9H2
    • NSC75851
    • NSC 75851
    • (benzo[1,3]dioxol-5-ylmethyl)amine
    • NS00028048
    • STR02208
    • ZILSBZLQGRBMOR-UHFFFAOYSA-
    • DTXSID00180836
    • 3,4-(methylenedioxy)-benzylamine
    • EINECS 220-056-1
    • (1,3-dioxaindan-5-yl)methanamine
    • 3,4-Methylenedioxybenzylamine
    • NSC-75851
    • 1,3-Benzodioxole-5-methanamine
    • 3,4-METHYLENEDIOXY BENZYLAMINE
    • Benzo-1,3-dioxole-5-methylamine
    • 262-50-0
    • CS-W016315
    • J-503863
    • Q27463473
    • (1,3-Benzodioxol-5-yl)methylamine
    • BDBM626070
    • 3,4-methylenedioxy-benzylamine
    • 3,4-(Methylenedioxy)benzylamine
    • EN300-19047
    • c-benzo[1,3]dioxol-5-yl-methylamine
    • benzo[d]-[1,3]dioxol-5-ylmethanamine
    • benzo[d][1,3]dioxol-5-ylmethylamine
    • F2190-0391
    • piperonyl amine
    • (1,3-dioxaindan-5-yl)methylamine
    • Inchi: 1S/C8H9NO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5,9H2
    • InChI-sleutel: ZILSBZLQGRBMOR-UHFFFAOYSA-N
    • LACHT: O1COC2C=CC(CN)=CC1=2

Berekende eigenschappen

  • Exacte massa: 194.0732
  • Monoisotopische massa: 151.063328530g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 1
  • Complexiteit: 140
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.8
  • Topologisch pooloppervlak: 44.5Ų

Experimentele eigenschappen

  • PSA: 13.14
Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd